N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide is an organic compound that features a biphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as ethyl cyanoacetate and formamide under basic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond between the biphenyl group and the pyrimidine ring. This can be achieved through the reaction of the biphenyl carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-([1,1’-biphenyl]-2-yl)-6-methoxypyrimidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-([1,1’-biphenyl]-2-yl)-6-chloropyrimidine-4-carboxamide: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. The ethoxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
6-ethoxy-N-(2-phenylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-18-12-17(20-13-21-18)19(23)22-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUNFNBJSUZBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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